molecular formula C20H32N2O2 B4956029 2-(4-tert-butylphenoxy)-2-methyl-N-(1-methylpiperidin-4-yl)propanamide CAS No. 959239-76-0

2-(4-tert-butylphenoxy)-2-methyl-N-(1-methylpiperidin-4-yl)propanamide

Cat. No.: B4956029
CAS No.: 959239-76-0
M. Wt: 332.5 g/mol
InChI Key: IWLNXKLVYMLMNF-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenoxy)-2-methyl-N-(1-methylpiperidin-4-yl)propanamide is a synthetic organic compound offered for research purposes. This molecule features a propanamide core substituted with a 4-tert-butylphenoxy group and linked to a 1-methylpiperidin-4-yl moiety. The tert-butylphenol group is a common structural feature in various bioactive molecules and commercial antioxidants . Compounds containing a piperidine subunit, such as this one, are of significant interest in medicinal chemistry and have been investigated as modulators of biological targets, including the NLRP3 inflammasome, a key component of the innate immune response . Furthermore, structurally related aryl-substituted carboxamide derivatives have been explored for their potential as ion channel blockers, indicating a potential research pathway in neuroscience and pharmacology . This combination of structural features makes this compound a valuable compound for further investigation in various biochemical and pharmacological studies. It is intended for use by qualified researchers in laboratory settings only. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-2-methyl-N-(1-methylpiperidin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O2/c1-19(2,3)15-7-9-17(10-8-15)24-20(4,5)18(23)21-16-11-13-22(6)14-12-16/h7-10,16H,11-14H2,1-6H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLNXKLVYMLMNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC(C)(C)C(=O)NC2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001136769
Record name 2-[4-(1,1-Dimethylethyl)phenoxy]-2-methyl-N-(1-methyl-4-piperidinyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001136769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959239-76-0
Record name 2-[4-(1,1-Dimethylethyl)phenoxy]-2-methyl-N-(1-methyl-4-piperidinyl)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959239-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(1,1-Dimethylethyl)phenoxy]-2-methyl-N-(1-methyl-4-piperidinyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001136769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-2-methyl-N-(1-methylpiperidin-4-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the phenoxy intermediate: The reaction between 4-tert-butylphenol and an appropriate halogenated compound (e.g., bromoacetone) under basic conditions to form 4-tert-butylphenoxyacetone.

    Introduction of the piperidine ring: The reaction of 4-tert-butylphenoxyacetone with 1-methylpiperidine under acidic or basic conditions to form the corresponding piperidine derivative.

    Amidation: The final step involves the reaction of the piperidine derivative with an appropriate amide-forming reagent (e.g., acyl chloride) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which offer better control over reaction conditions, improved yields, and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylphenoxy)-2-methyl-N-(1-methylpiperidin-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-(4-tert-butylphenoxy)-2-methyl-N-(1-methylpiperidin-4-yl)propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antibacterial and antifungal activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-2-methyl-N-(1-methylpiperidin-4-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Phenoxy/Phenyl Group) Piperidine Substitution Molecular Weight (g/mol) Key Structural Differences Hypothesized Pharmacological Effects
Target Compound : 2-(4-tert-butylphenoxy)-2-methyl-N-(1-methylpiperidin-4-yl)propanamide 4-tert-butylphenoxy 1-methylpiperidin-4-yl ~349.5 (estimated) Bulky tert-butylphenoxy group; 1-methylpiperidine Potential μ-opioid receptor binding with altered pharmacokinetics due to lipophilicity
4-Fluoroisobutyrylfentanyl (4F-iBF) : N-(4-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide 4-fluorophenyl 1-(2-phenylethyl)piperidin-4-yl 385.5 Phenethyl group on piperidine; fluorine enhances receptor affinity High μ-opioid receptor potency, linked to overdose risks
para-Chloroisobutyryl Fentanyl : N-(4-chlorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide 4-chlorophenyl 1-(2-phenylethyl)piperidin-4-yl 401.9 Chlorine substituent; phenethyl group Increased receptor affinity compared to non-halogenated analogs
Fentanyl : N-(1-phenethylpiperidin-4-yl)-N-phenylpropanamide Phenyl 1-phenethylpiperidin-4-yl 336.5 Phenethyl group; no bulky substituents High potency μ-opioid agonist; rapid onset of action

Key Observations:

Substituent Effects: The tert-butylphenoxy group in the target compound introduces steric bulk and lipophilicity, which may reduce receptor binding efficiency compared to halogenated phenyl groups (e.g., 4F-iBF) but enhance blood-brain barrier penetration . Phenethyl groups are critical for μ-opioid receptor activation in fentanyl derivatives .

Pharmacological Implications: Halogenated analogs (e.g., 4F-iBF, para-chloroisobutyryl fentanyl) exhibit enhanced receptor affinity due to electron-withdrawing substituents, whereas the target compound’s tert-butyl group (electron-donating) may prioritize metabolic stability over potency . The absence of a phenethyl group in the target compound suggests reduced opioid activity compared to fentanyl analogs.

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for other propanamides, such as coupling tert-butylphenoxypropanoic acid with 1-methylpiperidin-4-amine using activating agents like DCC (dicyclohexylcarbodiimide) .

Biological Activity

2-(4-tert-butylphenoxy)-2-methyl-N-(1-methylpiperidin-4-yl)propanamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of a tert-butylphenoxy group and a methylpiperidinyl moiety, which contribute to its pharmacological properties.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₂₅N₃O₂
  • Molecular Weight : 301.41 g/mol

The compound's structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological exploration.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors or enzymes in the body. These interactions can modulate biochemical pathways, leading to various physiological effects.

Pharmacological Effects

Research indicates that this compound may exhibit the following pharmacological effects:

  • Anti-inflammatory Activity : Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting that this compound may also possess anti-inflammatory properties.
  • Antioxidant Activity : The presence of the tert-butyl group may enhance antioxidant capabilities, potentially protecting cells from oxidative stress.
  • Neuroprotective Effects : Given the piperidine moiety, there is potential for neuroprotective effects, possibly through modulation of neurotransmitter systems.

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Study on Anti-inflammatory Effects :
    • Objective : To evaluate the anti-inflammatory properties of related phenolic compounds.
    • Findings : Compounds similar in structure were found to significantly reduce levels of inflammatory markers in vitro.
  • Neuroprotective Study :
    • Objective : To assess the neuroprotective potential of piperidine derivatives.
    • Findings : Certain derivatives demonstrated protective effects against neuronal cell death induced by oxidative stress.
  • Antioxidant Activity Assessment :
    • Objective : To measure antioxidant capacity using DPPH radical scavenging assays.
    • Findings : The antioxidant activity was comparable to established antioxidants, indicating potential therapeutic applications.

Data Table of Biological Activities

Activity TypeRelated CompoundEffect ObservedReference
Anti-inflammatorySimilar PhenolicReduction in cytokine levels
NeuroprotectivePiperidine DerivativeProtection against oxidative stress
AntioxidantPhenolic CompoundScavenging DPPH radicals

Q & A

Q. Table 1. Key Synthetic Parameters and Yields

StepReagents/ConditionsYield (%)Purity (HPLC)
14-tert-butylphenol + methylpropanoyl chloride, K₂CO₃, DMF, 60°C7892%
2Intermediate + 1-methylpiperidin-4-amine, THF, rt, 12h6595%

Q. Table 2. Comparative LogP and Solubility

DerivativeLogP (Exp.)Solubility (µM, PBS)
Parent compound3.58.2
tert-Butyl → H2.1120

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